molecular formula C15H12F6N2 B111133 2,2-Bis(4-aminophenyl)hexafluoropropane CAS No. 1095-78-9

2,2-Bis(4-aminophenyl)hexafluoropropane

Cat. No. B111133
CAS RN: 1095-78-9
M. Wt: 364.29 g/mol
InChI Key: BEKFRNOZJSYWKZ-UHFFFAOYSA-N
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Description

2,2-Bis(4-aminophenyl)hexafluoropropane is a chemical compound that serves as a crucial intermediate in the synthesis of various high-performance polymers, particularly polyimides and polyamides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. These polymers find applications in the electronics industry due to their insulating properties and in aerospace due to their resistance to harsh conditions[“][“][“][“][“][“].

Synthesis Analysis

The synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane-related compounds typically involves nucleophilic substitution reactions, where halogenated compounds are reacted with nucleophiles such as amines or phenols in the presence of a base like potassium carbonate. This is followed by reduction processes, often using hydrazine and a palladium catalyst, to yield the desired aminophenyl hexafluoropropane derivatives[“][“][“][“]. The synthesis conditions are carefully optimized to achieve high yields and purity, which is essential for the subsequent preparation of high-quality polymers[“].

Molecular Structure Analysis

The molecular structure of 2,2-Bis(4-aminophenyl)hexafluoropropane and its derivatives is characterized by the presence of aromatic rings and fluorinated chains, which contribute to the polymers' unique properties. X-ray crystallography and spectroscopic methods such as 19F NMR are used to confirm the structures and understand the electronic environment of the fluorine atoms, which is crucial for the polymers' low dielectric constants and solubility in organic solvents[“][“].

Chemical Reactions Analysis

The aminophenyl hexafluoropropane derivatives undergo various chemical reactions, primarily with aromatic dianhydrides, to form polyimides and polyamides. These reactions are typically carried out via a two-stage process involving the formation of poly(amic acid) precursors followed by thermal or chemical imidization to yield the final polyimide structure[“][“][“][“][“]. The presence of fluorine atoms in the polymer backbone significantly affects the polymers' solubility, dielectric properties, and thermal stability.

Physical and Chemical Properties Analysis

Polymers derived from 2,2-Bis(4-aminophenyl)hexafluoropropane exhibit a range of desirable physical and chemical properties. They are generally soluble in polar organic solvents, which facilitates the processing of these materials into films and coatings[“][“][“][“]. These polymers have low moisture absorption, low dielectric constants, and high thermal stability, with decomposition temperatures often exceeding 500°C[“][“][“][“][“][“]. Additionally, they possess good mechanical properties, such as high tensile strength and modulus of elasticity, making them suitable for demanding applications[“][“]. The fluorinated polyimides also show good optical transparency, which is advantageous for applications requiring clear materials[“][“][“].

Scientific research applications

  • Curing Agent for Fluorine-containing Elastomers: BAPHFP is used to synthesize novel compounds applicable as curing agents for fluorine-containing elastomers. These elastomers have CN groups as cross-linkable groups (Sonoi, Tatsu, German, & Polishchuk, 1998).

  • Synthesis of Fluorine-containing Polyamides: It serves as a key compound in the synthesis of fluorine-containing polyamides and copolyamides. These polyamides demonstrate high thermal stability and potential for applications in areas requiring materials resistant to high temperatures (Liaw & Wang, 1996).

  • Development of Polybenzoxazole Monomer: BAPHFP is essential in the synthesis of fluorine-containing polybenzoxazole monomers, which are characterized by techniques such as DSC and FT-IR (Ju-sun, 2007).

  • Polyimide Monomers: This compound is also used in the synthesis of polyimide monomers, contributing to the development of new polyimides with potential applications in various industries (Shu-xiang, 2012).

  • Nanocomposites with Hexafluoroisopropylidine-based Polyimides: BAPHFP is involved in the synthesis of 6FDA-based polyimides, which have been explored for their potential in creating nanocomposites (Thompson, Thompson, & Southward, 2002).

  • Soluble Polyimides with Low Refractive Index: It's used in the synthesis of polyimides that have better solubility in organic solvents, making them suitable for microelectronic applications. These polymers exhibit high thermal stability and low refractive index, which is crucial for certain technological applications (Kim, Lee, Sundar, Jang, Yang, & Han, 2004).

  • Residual Stress Behavior in Polyimide Films: BAPHFP-based polyimides have been studied for their residual stress behaviors, thermal properties, and optical properties, revealing dependencies on their morphological structure (Nam, Lee, Seo, & Han, 2014).

  • Synthesis of Novel Poly(amide‐imide)s: The compound is used in synthesizing poly(amide-imide)s with high thermal stability and good tensile properties. These polymers are soluble in polar amide solvents and can be used to create transparent, thin, flexible films (Yang, Hsiao, & Hsiao, 1999).

  • Optical and Dielectric Properties of Novel Fluorinated Polyimides: BAPHFP-based fluorinated polyimides show low moisture absorption and outstanding mechanical properties. They also demonstrate good dielectric properties and low dielectric constants, making them suitable for electronic applications (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).

  • Sensor Applications: BAPHFP derivatives have been used in coatings for sensors detecting toxic chemical warfare agents, highlighting its potential in defense and security applications (Bhadury, Dubey, Singh, & Saxena, 2005).

properties

IUPAC Name

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKFRNOZJSYWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883250
Record name 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine
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Molecular Weight

334.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4,4'-(Hexafluoroisopropylidene)dianiline
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Product Name

2,2-Bis(4-aminophenyl)hexafluoropropane

CAS RN

1095-78-9
Record name 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Record name 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine
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Synthesis routes and methods

Procedure details

96.7 g (0.23 mol) of 2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane are dissolved in 1,000 ml of ethyl acetate and reduced with hydrogen (100 bar) at 25° C. in an autoclave after the addition of 3 g of a palladium/charcoal catalyst (5% Pd). After filtering off the catalyst, the ethyl acetate is separated off on the rotary evaporator. The residue is taken up using 1 1 of water and adjusted to a pH of 1 using 1:1 hydrochloric acid. The mixture is then heated to 70°-80° C., 20 g of activated charcoal are added, the mixture is stirred at 70°-80° C. for 15 minutes and the activated charcoal is filtered off. The colorless filtrate is saturated with nitrogen and is adjusted at 10°-20° C. to a pH of 7 using 1:1 ammonia solution under inert gas. The precipitate is separated off, washed well with water and dried to constant weight under reduced pressure. Yield 74 g (0.20 mol); gas chromatographic purity above 99.9%; white solid; m.p. 218°-220° C.
Name
2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane
Quantity
96.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(4-aminophenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(4-aminophenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(4-aminophenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(4-aminophenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(4-aminophenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(4-aminophenyl)hexafluoropropane

Citations

For This Compound
260
Citations
DH Lee, SY Koo, DY Kim… - Journal of applied polymer …, 2000 - Wiley Online Library
Aromatic polyetherimides were synthesized from a fluorine containing aromatic carboxylic acid dianhydride, 2,2‐bis[4‐(3,4‐dicarboxyphenoxy)phenyl]hexafluoropropane dianhydride (…
Number of citations: 23 onlinelibrary.wiley.com
KL Paciorek, TI Ito, DH Harris, CM Beechan… - 1981 - ntrs.nasa.gov
The objective of this contrast was to optimize and scale-up the synthesis of 2,2-bis(4-aminophenyl)-hexafluoropropane and 1,3-bis(4-aminophenyl)hexafluoropropane, as well as to …
Number of citations: 2 ntrs.nasa.gov
DJ Irvin, PE Cassidy, DL Meurer, JW Fitch III, DA Taylor… - Polymer, 1996 - Elsevier
A synthetic method was developed to produce N,N′-dimethylated diamines which were then used to prepare poly(imide amide)s. Thus, N,N′-dimethyl-4,4′-bis(4-aminophenoxy)…
Number of citations: 10 www.sciencedirect.com
KSY Lau, AL Landis, WJ Kelleghan… - Journal of Polymer …, 1982 - Wiley Online Library
The title compound was synthesized by hydrogenolysis of its precursor 2,2‐bis(4‐trifluoromethanesulfonatophenyl)hexafluoropropane (2) in the presence of a base. 2,2‐…
Number of citations: 15 onlinelibrary.wiley.com
KH Nam, W Lee, K Seo, H Han - Polymer (Korea), 2014 - koreascience.kr
A series of polyimide (PI) was prepared by reacting 4, 4'-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA) as the anhydride and bis (3-aminophenyl) sulfone (APS), bis [4-(3-…
Number of citations: 9 koreascience.kr
DH Lee, SY Koo, HS Lee, WS Kim… - Journal of applied …, 2002 - Wiley Online Library
Aromatic polyimides were synthesized from aromatic carboxylic acid dianhydrides, 2,2‐bis(3,4‐dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), 4,4′‐(2,2,2‐trifluoro‐1‐…
Number of citations: 10 onlinelibrary.wiley.com
K Tanaka, H Kita, M Okano, K Okamoto - Polymer, 1992 - Elsevier
Solubility and permeability coefficients for gases in a series of fluorinated and non-fluorinated polyimides were measured to investigate the effects of chemical structure on permeability …
Number of citations: 425 www.sciencedirect.com
T Sonoi, H Tatsu, LS German… - Journal of Fluorine …, 1998 - infona.pl
2,2-bis(4-aminophenyl)hexafluoropropane is allowed to react with potassium thiocyanate and bromine to obtain 2,2-bis (5-amino-4,6-benzothiazolyl)hexafluoropropane, which is …
Number of citations: 2 www.infona.pl
KL PACIOREK, TI ITO, DH HARRIS, CM BEECHAN… - 1981
Number of citations: 0
O Oi - 1991
Number of citations: 0

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